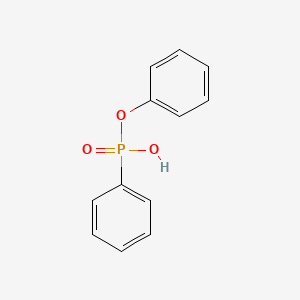
Phenoxy(phenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxy(phenyl)phosphinic acid is an organophosphorus compound characterized by the presence of both phenoxy and phenyl groups attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxy(phenyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenol with phenylphosphonous dichloride in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and other advanced technologies may also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Phenoxy(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine oxides or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylphosphonic acid, while substitution reactions can produce a variety of substituted phosphinic acids .
Scientific Research Applications
Phenoxy(phenyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphorus-containing compounds.
Medicine: Research into its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and other bioactive molecules, is ongoing.
Mechanism of Action
The mechanism by which phenoxy(phenyl)phosphinic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can alter metabolic pathways and affect various biological processes .
Comparison with Similar Compounds
- Phenylphosphinic acid
- Phenylphosphonic acid
- Phenoxyphosphonic acid
Comparison: Phenoxy(phenyl)phosphinic acid is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical properties and reactivity. Compared to phenylphosphinic acid, it has enhanced stability and different reactivity patterns. Phenylphosphonic acid, on the other hand, lacks the phenoxy group, resulting in different chemical behavior and applications .
Properties
CAS No. |
2310-87-4 |
|---|---|
Molecular Formula |
C12H11O3P |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
phenoxy(phenyl)phosphinic acid |
InChI |
InChI=1S/C12H11O3P/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H,(H,13,14) |
InChI Key |
MSVORCUEJCHPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















